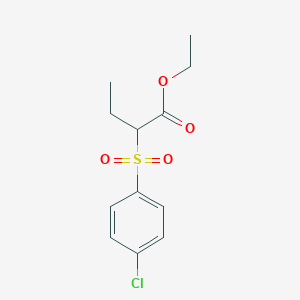
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate is an organic compound that belongs to the class of sulfonyl esters It is characterized by the presence of a 4-chlorobenzene sulfonyl group attached to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethyl butanoate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-chlorobenzenesulfonyl chloride+ethyl butanoate→Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be displaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to the corresponding sulfonamide or sulfone using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Sulfonamide or sulfonyl thiol derivatives.
Reduction: Sulfonamide or sulfone.
Hydrolysis: 4-chlorobenzenesulfonic acid and butanoic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a drug candidate or as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active sulfonyl moiety.
Comparación Con Compuestos Similares
Ethyl 2-(4-chlorobenzene-1-sulfonyl)butanoate can be compared with other sulfonyl esters such as:
- Ethyl 2-(4-methylbenzenesulfonyl)butanoate
- Ethyl 2-(4-nitrobenzenesulfonyl)butanoate
- Ethyl 2-(4-methoxybenzenesulfonyl)butanoate
These compounds share similar structural features but differ in the substituents on the benzene ring, which can influence their reactivity and applications. This compound is unique due to the presence of the chlorine atom, which can enhance its electrophilicity and reactivity in certain chemical reactions.
Propiedades
Número CAS |
344437-66-7 |
|---|---|
Fórmula molecular |
C12H15ClO4S |
Peso molecular |
290.76 g/mol |
Nombre IUPAC |
ethyl 2-(4-chlorophenyl)sulfonylbutanoate |
InChI |
InChI=1S/C12H15ClO4S/c1-3-11(12(14)17-4-2)18(15,16)10-7-5-9(13)6-8-10/h5-8,11H,3-4H2,1-2H3 |
Clave InChI |
DSMNDMZXQSJBRS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)OCC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


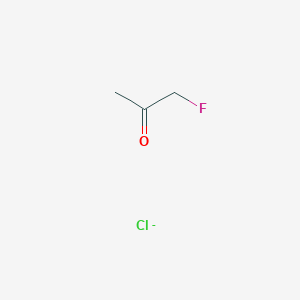
![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)acetamide](/img/structure/B14251456.png)

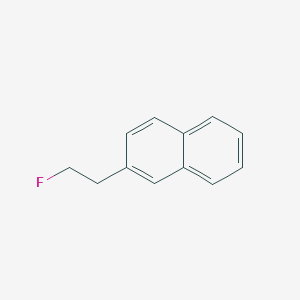
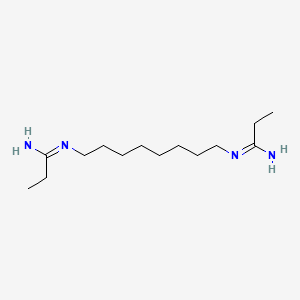
![Pyridinium, 1-[2-[4-(methoxycarbonyl)-2-pyridinyl]-2-oxoethyl]-, iodide](/img/structure/B14251493.png)
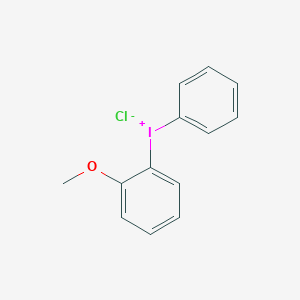

![1-Decyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14251514.png)
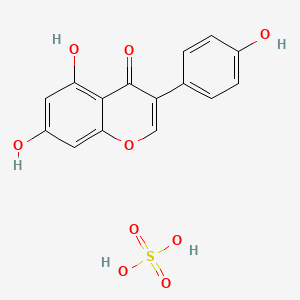
![2-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14251520.png)
![1H-Indole-3-propanoic acid, 1-[(4-fluorophenyl)methyl]-](/img/structure/B14251527.png)
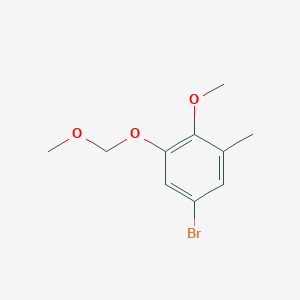
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
